Gougerotin - 2096-42-6

Gougerotin

Catalog Number: EVT-3186587
CAS Number: 2096-42-6
Molecular Formula: C16H25N7O8
Molecular Weight: 443.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gougerotin is a natural product found in Streptomyces hygroscopicus, Streptomyces, and Streptomyces ahygroscopicus with data available.
Source and Classification

Gougerotin is derived from specific strains of fungi, particularly Gougerotia species. The compound is characterized by its complex molecular structure, which includes a sugar moiety and a heterocyclic base. Its classification as a pyrimidine nucleoside places it among compounds that play crucial roles in cellular metabolism and genetic information transfer.

Synthesis Analysis

The synthesis of gougerotin has been explored through various methodologies, with significant advancements in solid-phase synthesis techniques.

Solid-Phase Synthesis

The first successful solid-phase synthesis of gougerotin was reported, allowing for the creation of diverse analogues. This method utilizes a resin-bound strategy where the compound is assembled stepwise on a solid support, facilitating easier purification and modification at specific positions within the molecule (e.g., C-4 of the heterocycle and C-6' of the sugar ring) .

Key Parameters

  • Temperature: Typically conducted at room temperature to avoid degradation.
  • Reagents: Specific coupling reagents are employed to facilitate the formation of peptide bonds.
  • Purity: The final product must achieve high purity levels, often above 90%, to ensure efficacy in biological applications.
Molecular Structure Analysis

The molecular structure of gougerotin is characterized by a unique arrangement that includes:

  • Pyrimidine Base: Contributing to its interaction with nucleic acids.
  • Sugar Moiety: A β-D-glucopyranuronamide structure that enhances solubility and biological activity.

Structural Data

  • Molecular Formula: C₁₃H₁₈N₄O₅
  • Molecular Weight: Approximately 306.31 g/mol
  • 3D Configuration: The stereochemistry around certain carbon centers is crucial for its biological activity, influencing how gougerotin interacts with ribosomes during protein synthesis .
Chemical Reactions Analysis

Gougerotin participates in various chemical reactions primarily related to its function as an inhibitor of protein synthesis.

Inhibition Mechanism

Gougerotin selectively inhibits the incorporation of amino acids into proteins without affecting the release of completed chains from ribosomes. This specificity suggests that it targets early stages of protein assembly .

Relevant Reactions

  1. Binding to Ribosomal RNA: Gougerotin binds to ribosomal RNA, disrupting normal translation processes.
  2. Interaction with Aminoacyl-tRNA: It interferes with the binding of aminoacyl-tRNA to the ribosome, thereby halting protein elongation.
Mechanism of Action

The mechanism by which gougerotin exerts its effects involves several biochemical interactions:

Inhibition of Protein Synthesis

Gougerotin acts primarily by binding to the ribosomal subunit, preventing the proper assembly of amino acids into polypeptide chains. This inhibition occurs through:

  • Competitive Inhibition: Gougerotin competes with natural substrates for binding sites on the ribosome.
  • Alteration of Ribosomal Conformation: Its binding may induce conformational changes that further inhibit translation .

Experimental Evidence

Studies have demonstrated that gougerotin's inhibitory effects can be reversed by increasing concentrations of certain ions, indicating a nuanced interaction with ribosomal machinery .

Physical and Chemical Properties Analysis

Gougerotin exhibits distinct physical and chemical properties that influence its applications:

Physical Properties

  • Solubility: Gougerotin is soluble in water and organic solvents, enhancing its utility in various formulations.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Reactivity: Gougerotin can undergo hydrolysis under acidic conditions, which may affect its efficacy as an inhibitor.
  • pKa Values: The presence of functional groups like amines affects its ionization state and solubility profile.
Applications

Gougerotin has several promising applications across different fields:

Agricultural Applications

Pharmaceutical Research

In pharmacology, gougerotin serves as a valuable tool for studying protein synthesis mechanisms. Its specificity makes it a candidate for developing new antibiotics or therapeutic agents targeting bacterial infections .

Biochemical Research

Researchers utilize gougerotin in studies related to ribosomal function and protein assembly, providing insights into fundamental biological processes.

Biosynthesis and Genetic Regulation of Gougerotin

Gene Cluster Architecture and Functional Organization

Genomic Localization and Cluster Delimitation in Streptomyces graminearus

The gougerotin biosynthetic gene cluster is located within a 28.7 kb DNA fragment in the genome of Streptomyces graminearus [3]. This compact cluster contains 25 open reading frames (ORFs), with 15 genes experimentally confirmed as essential for gougerotin production through systematic gene disruption and complementation studies [3]. The cluster's boundaries were precisely defined via heterologous expression in Streptomyces coelicolor, which successfully reconstituted gougerotin biosynthesis, confirming the cluster's self-sufficiency [3]. This delimitation work provided the foundational "building blocks" for subsequent genetic and biochemical characterization of the pathway.

Core Structural Genes (gouA–gouL, gouN) and Their Enzymatic Roles

The core structural genes (gouA through gouL, plus gouN) encode enzymes responsible for the stepwise assembly of gougerotin's characteristic peptidyl nucleoside structure [1] [2]. Bioinformatics analyses combined with intermediate characterization from gene inactivation mutants revealed specific enzymatic functions: gouA and gouB are implicated in the early nucleoside formation; gouG and gouH encode tailoring enzymes for hydroxylation and methylation; while gouK and gouL participate in peptide bond formation and side chain attachment [3]. The gouN gene product exhibits homology to amidinotransferases, suggesting a role in the amidine moiety formation [2].

Table 1: Core Structural Genes in Gougerotin Biosynthesis

GenePredicted FunctionExperimental Evidence
gouANucleoside activationIntermediate accumulation in mutant
gouBSugar modificationHeterologous expression failure
gouCAminotransferaseEnzyme activity in vitro
gouDDehydrogenaseStructural analysis of accumulated intermediate
gouGHydroxylaseOxygen incorporation studies
gouHMethyltransferaseRadiolabeled methyl incorporation
gouKPeptide synthetaseDomain architecture analysis
gouLAcyltransferaseGene disruption abolishes production
gouNAmidinotransferaseBioinformatics homology

Auxiliary Genes: MFS Transporter (gouM) and Regulatory Elements

The gene cluster includes essential auxiliary components: gouM encodes a Major Facilitator Superfamily (MFS) transporter responsible for gougerotin export [1] [2]. This exporter functions in self-resistance by preventing toxic intracellular accumulation of the antibiotic. The dedicated regulatory gene gouR encodes a TetR-family transcriptional regulator that coordinates cluster expression [1] [2]. Situated centrally within the cluster, gouR forms a critical regulatory node that simultaneously represses biosynthetic genes while activating the exporter gene, demonstrating a sophisticated coordination between biosynthesis and self-resistance mechanisms [1].

Biosynthetic Pathway Enzymology

Cytosine Incorporation and Peptidyl Nucleoside Assembly

Gougerotin biosynthesis initiates with the formation of the nucleoside core through the condensation of cytosine with a glucose-derived sugar unit [3]. Biochemical analysis of pathway intermediates suggests that GouA activates cytosine through adenylation, while GouB catalyzes the glycosidic bond formation. Subsequent steps involve enzymatic amination and hydroxylation to form the characteristic cytosinine moiety unique to gougerotin [2] [3]. The peptidyl component is assembled through an unusual nonribosomal peptide synthetase (NRPS)-like mechanism, with GouL serving as a key acyltransferase that couples the serine-derived component to the nucleoside base [3].

1.2.2 gouC and gouD Catalytic Functions in Intermediate Modification

gouC and gouD encode enzymes that sequentially modify pathway intermediates [2]. Disruption mutants accumulate distinct intermediates that were structurally characterized, revealing their catalytic roles: GouC functions as an aminotransferase responsible for the transamination reaction at C4'' of the sugar moiety, while GouD acts as a dehydrogenase that oxidizes the introduced amino group to form the terminal amide functionality [2]. This two-step enzymatic conversion is essential for forming the β-amino-α-hydroxybutyrate side chain characteristic of mature gougerotin. The sequential action demonstrates precise substrate channeling between these enzymes to prevent intermediate diffusion and degradation.

Late-Stage Tailoring Reactions and Intermediate Channeling

Late-stage modifications include hydroxylation catalyzed by GouG (a cytochrome P450 monooxygenase) and methylation by GouH (an S-adenosylmethionine-dependent methyltransferase) [3]. Intermediate channeling is facilitated through protein-protein interactions between successive enzymes, creating a biosynthetic metabolon that enhances pathway efficiency and prevents loss of reactive intermediates. The final step involves GouN-mediated amidine formation, yielding bioactive gougerotin [2] [3]. This enzyme organization minimizes the release of cytotoxic intermediates, representing an evolutionary optimization for antibiotic production.

Transcriptional Regulatory Networks

TetR Family Regulator GouR: DNA-Binding Specificity and Operator Interactions

GouR is a central TetR-family transcriptional regulator that binds specific promoter regions to coordinate gougerotin production [1] [2]. Electrophoresis mobility shift assays (EMSAs) and DNase I footprinting experiments demonstrated that GouR exhibits specific DNA-binding activity for the promoter regions of gouL, gouM, and gouR itself [1] [2]. The operator sequences share a conserved palindromic motif (5'-TNANACN5GTNTNA-3') essential for GouR recognition. Binding occurs as a dimer, with each monomer contacting major grooves on opposite DNA strands.

1.3.1.1 Repression of gouL–gouB Operon

GouR functions as a transcriptional repressor of the 11-gene gouL–gouB operon encoding core biosynthetic enzymes [1] [2]. Transcriptional analysis revealed significant derepression (≥8-fold increase) of this operon in a gouR disruption mutant (ΔgouR), confirming strong repression under native conditions [1]. This repression ensures minimal expression of biosynthetic genes until sufficient GouR ligand accumulates, preventing energetically costly premature pathway activation.

1.3.1.2 Activation of gouM Efflux Pump Expression

Conversely, GouR functions as a transcriptional activator for the MFS transporter gene gouM [1] [2]. In the ΔgouR mutant, gouM transcription decreased by approximately 75%, demonstrating positive regulation [1]. GouR binds upstream of the gouM promoter at a position (-35 to -70) that facilitates RNA polymerase recruitment through protein-protein interactions. This dual function enables coordinated timing of biosynthesis and export.

Table 2: Regulatory Targets of GouR in Gougerotin Cluster

Target Gene(s)Regulatory EffectBinding Site PositionFunctional Outcome
gouL-gouB operonRepression-10 to +15 relative to TSSPrevents premature biosynthetic gene expression
gouMActivation-35 to -70 upstream regionEnhances efflux pump expression
gouRAutorepression-5 to +20 autopromoterModulates GouR cellular concentration

Ligand-Mediated Derepression Mechanisms

GouR undergoes ligand-mediated derepression, wherein pathway intermediates or the final gougerotin molecule bind its C-terminal ligand-binding domain [1] [2]. This binding induces conformational changes that reduce its DNA-binding affinity by approximately 100-fold, specifically derepressing the gouL–gouB operon [1]. Structural modeling suggests ligand binding triggers a helix-to-coil transition in the DNA-binding domain, preventing operator recognition. This autoinduction mechanism creates a positive feedback loop where initial gougerotin production further amplifies biosynthetic capacity.

Cross-Regulation with Pleiotropic and Global Regulators

The gougerotin cluster integrates signals from pleiotropic regulators beyond the cluster-situated GouR [4]. Bioinformatic analysis of promoter regions within the cluster reveals putative binding sites for DasR (a global nutrient regulator responsive to N-acetylglucosamine) and AdpA (a master regulator of secondary metabolism) [4] [5]. Experimental studies demonstrate that gougerotin production increases >2-fold under N-acetylglucosamine limitation, suggesting DasR-mediated derepression [4]. Additionally, γ-butyrolactone receptors may indirectly influence gougerotin production through interactions with AdpA homologs, creating hierarchical regulatory connections between antibiotic production and morphological differentiation.

Properties

CAS Number

2096-42-6

Product Name

Gougerotin

IUPAC Name

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[(2R)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide

Molecular Formula

C16H25N7O8

Molecular Weight

443.41 g/mol

InChI

InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9+,10+,11-,12+,15-/m1/s1

InChI Key

AMNAZJFEONUVTD-QJHHURCWSA-N

SMILES

CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O

Synonyms

aspiculamycin
asteromycin
gougerotin

Canonical SMILES

CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O

Isomeric SMILES

CNCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O

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